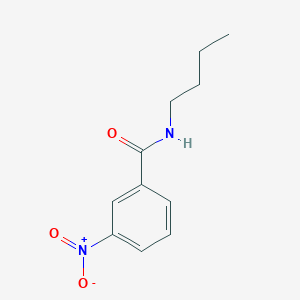

N-butyl-3-nitrobenzamide

Descripción general

Descripción

N-butyl-3-nitrobenzamide: is an organic compound with the molecular formula C11H14N2O3 It is a derivative of benzamide, where the amide nitrogen is substituted with a butyl group and the benzene ring is substituted with a nitro group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Direct Condensation Method: One common method for synthesizing N-butyl-3-nitrobenzamide involves the direct condensation of 3-nitrobenzoic acid with butylamine. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Ultrasonic Irradiation Method: Another green and efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: N-butyl-3-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group, forming N-butyl-3-aminobenzamide.

Substitution: The nitro group on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products:

Reduction: N-butyl-3-aminobenzamide.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Synthesis of Complex Organic Molecules

N-butyl-3-nitrobenzamide serves as an important intermediate in the synthesis of more complex organic compounds. Its functional groups allow it to act as a versatile building block, facilitating the construction of various chemical entities. The compound can undergo transformations that enable the formation of derivatives with enhanced properties for specific applications in pharmaceuticals and materials science.

2. Reaction Mechanisms

The compound's nitro group can be reduced to an amino group, a common motif in many pharmaceuticals. This transformation is crucial for developing drug candidates with improved biological activity. The reduction process can also lead to compounds that exhibit different mechanisms of action, making this compound valuable in medicinal chemistry .

Biological Applications

1. Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit significant biological activity. The compound has been investigated for its potential as a drug candidate targeting neurodegenerative disorders. For instance, studies have shown that related nitrobenzamide compounds can protect against dopamine depletion in animal models, suggesting their utility in treating conditions such as Parkinson's disease .

Case Study: Neuroprotective Effects

A notable study demonstrated that this compound and its derivatives could mitigate dopamine reduction induced by neurotoxic agents in mice. The research highlighted the importance of the nitro group in enhancing neuroprotective properties, making this compound a candidate for further development in neuropharmacology .

Industrial Applications

1. Materials Science

In the materials science sector, this compound is utilized in developing advanced polymers and materials. Its structural properties can impart specific characteristics to these materials, such as improved thermal stability and mechanical strength. The compound's ability to participate in charge-transfer interactions also opens avenues for its use in electronic materials .

Mecanismo De Acción

The mechanism of action of N-butyl-3-nitrobenzamide depends on its specific applicationFor example, the nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules .

Comparación Con Compuestos Similares

N-butylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

N-butyl-4-nitrobenzamide: Similar structure but with the nitro group at the fourth position, which can affect its reactivity and properties.

N-ethyl-3-nitrobenzamide: Similar structure but with an ethyl group instead of a butyl group, which can influence its solubility and reactivity.

Uniqueness: N-butyl-3-nitrobenzamide is unique due to the specific positioning of the nitro group on the benzene ring and the butyl substitution on the amide nitrogen. These structural features confer distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Actividad Biológica

N-butyl-3-nitrobenzamide (CPI1135) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and antitumor effects. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

This compound is classified as a nitrobenzamide derivative with the molecular formula . Its structure includes a nitro group attached to a benzamide moiety, which is believed to contribute to its biological efficacy.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. In animal models, it has been shown to protect against dopamine depletion in the striatum induced by neurotoxic agents such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). For instance, studies report that doses of CPI1135 at 30 mg/kg can significantly enhance dopamine levels compared to control groups:

| Compound | Dopamine (nM/mg ± S.E.M.) | % Non-MPTP Control |

|---|---|---|

| CPI1135 | 1.25 ± 0.05 | 93.9 |

| Methyl Cellulose | 0.72 ± 0.05 | 54.1 |

These results suggest that this compound may be effective in mitigating neurodegenerative processes associated with Parkinson's disease and other related conditions .

Antitumor Activity

This compound has also shown promise as an antitumor agent. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast cancer cells. The compound's inhibitory concentration (IC50) values indicate moderate cytotoxicity:

| Formulation | IC50 (μM) |

|---|---|

| BNB (this compound) | 21.8 |

| BNB-loaded Nanocarriers | 33.7 |

| Blank Formulations | Not Cytotoxic |

The formulation studies revealed that BNB-loaded solid lipid nanoparticles (SLN) could enhance the compound's antitumor activity, achieving an IC50 of 12.4 μM .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Neuroprotection : The compound appears to exert its neuroprotective effects through the modulation of neurotransmitter levels and inhibition of apoptosis in neuronal cells.

- Antitumor Effects : The cytotoxicity observed in cancer cell lines may be attributed to the induction of apoptosis and disruption of cellular proliferation pathways.

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

- Neurodegenerative Disease Models : In rodent models treated with MPTP, this compound administration led to significant preservation of dopaminergic neurons and improved motor function.

- Cancer Treatment : In vitro assays using human breast cancer cell lines demonstrated that formulations containing this compound significantly reduced cell viability compared to untreated controls.

Propiedades

IUPAC Name |

N-butyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-2-3-7-12-11(14)9-5-4-6-10(8-9)13(15)16/h4-6,8H,2-3,7H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKPLRMLCSBJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324384 | |

| Record name | N-butyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70001-47-7 | |

| Record name | 70001-47-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-butyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-butyl-3-nitrobenzamide interact with poly(9-vinylcarbazole), and what are the implications of this interaction?

A1: this compound acts as an electron acceptor, engaging in a charge-transfer (CT) interaction with poly(9-vinylcarbazole) (PVK), which acts as an electron donor. [] This interaction stems from the difference in electron affinity between the two molecules. UV-Vis spectroscopy revealed that the complexation equilibrium constant of PVK with N-butyl-3,5-dinitrobenzamide (a stronger electron acceptor) was larger than that with this compound. [] This suggests that the strength of the CT interaction is influenced by the electron-accepting ability of the nitrobenzamide derivative.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.